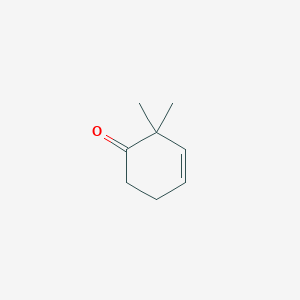

2,2-Dimethylcyclohex-3-EN-1-one

Beschreibung

BenchChem offers high-quality 2,2-Dimethylcyclohex-3-EN-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethylcyclohex-3-EN-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2-dimethylcyclohex-3-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-8(2)6-4-3-5-7(8)9/h4,6H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKGVRGQKPDSNPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CCCC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,2-dimethylcyclohex-3-en-1-one chemical properties and CAS 73374-47-7

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2,2-dimethylcyclohex-3-en-1-one (CAS 73374-47-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-dimethylcyclohex-3-en-1-one is a cyclic α,β-unsaturated ketone that serves as a valuable building block in organic synthesis. Its reactivity is primarily governed by the conjugated enone system, which presents two distinct electrophilic sites for nucleophilic attack. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2,2-dimethylcyclohex-3-en-1-one. We will delve into its foundational synthesis via the Robinson annulation, detailing the mechanistic underpinnings and providing a robust experimental protocol. Furthermore, its utility as a synthetic intermediate for constructing more complex molecular architectures relevant to pharmaceutical and materials science will be explored.

Core Physicochemical Properties

A fundamental understanding of a compound's physical and chemical properties is paramount for its effective use in a laboratory setting. 2,2-dimethylcyclohex-3-en-1-one is a well-defined molecule with properties that facilitate its handling and reaction planning.

| Property | Value | Source |

| IUPAC Name | 2,2-dimethylcyclohex-3-en-1-one | [1][2] |

| Synonyms | 2,2-Dimethylcyclohex-3-enone | [1] |

| CAS Number | 73374-47-7 | [1][2] |

| Molecular Formula | C₈H₁₂O | [1][2] |

| Molecular Weight | 124.18 g/mol | [1][2] |

| Purity | Commercially available at ≥97% | [2] |

| Storage | Store at Room Temperature | [2] |

Synthesis and Reactivity: A Mechanistic Perspective

The chemical behavior of 2,2-dimethylcyclohex-3-en-1-one is intrinsically linked to its structure—specifically, the α,β-unsaturated ketone moiety. This functional group dictates its synthesis and subsequent reactions.

Synthesis via Robinson Annulation

The most logical and efficient synthesis of this and related cyclohexenone structures is the Robinson annulation. This powerful reaction sequence builds a six-membered ring by combining a Michael addition with an intramolecular aldol condensation.[3][4][5][6] For 2,2-dimethylcyclohex-3-en-1-one, the key precursors are isobutyraldehyde and methyl vinyl ketone (MVK).[7]

The reaction proceeds in two main stages:

-

Michael Addition: An enolate, formed from isobutyraldehyde under basic or acidic conditions, acts as a nucleophile. It attacks the β-carbon of the electrophilic MVK, a classic Michael acceptor. This conjugate addition forms a 1,5-dicarbonyl intermediate.[3][8]

-

Intramolecular Aldol Condensation: The newly formed 1,5-diketone then undergoes an intramolecular aldol reaction. An enolate is formed at one of the α-carbons, which then attacks the other carbonyl group, closing the ring. Subsequent dehydration (elimination of water) yields the final α,β-unsaturated cyclic ketone product.[5][6]

Core Reactivity

The reactivity of 2,2-dimethylcyclohex-3-en-1-one is dominated by the electrophilic nature of its conjugated system.[9] This creates two primary sites for reaction: the carbonyl carbon (direct addition or 1,2-addition) and the β-carbon (conjugate addition or 1,4-addition).

-

As a Michael Acceptor: The compound readily undergoes conjugate nucleophilic addition, where nucleophiles attack the electrophilic β-carbon. This is a cornerstone reaction for forming new carbon-carbon and carbon-heteroatom bonds.[9]

-

Carbonyl Chemistry: The ketone functional group can undergo standard carbonyl reactions, such as reduction to the corresponding alcohol (2,2-dimethylcyclohex-3-en-1-ol), formation of imines and enamines, and Wittig-type reactions.[10]

-

Building Block Potential: The dimethylcyclohexenone scaffold is a key intermediate in the synthesis of fragrances and complex natural products like steroids and terpenes.[4][11][12][13] Its rigid cyclic structure and versatile functional groups make it an ideal starting point for building stereochemically rich molecules.

Experimental Protocol: Synthesis of Dimethylcyclohexenone

The following protocol is a robust, self-validating method adapted from established procedures for synthesizing substituted cyclohexenones via an acid-catalyzed Robinson annulation.[7] The causality behind each step is explained to ensure both reproducibility and a deeper understanding of the process.

Objective: To synthesize 4,4-dimethyl-2-cyclohexen-1-one, an isomer of the title compound, via an acid-catalyzed reaction between isobutyraldehyde and methyl vinyl ketone. This procedure serves as a validated template for the synthesis of such structures.

Materials & Reagents:

-

Isobutyraldehyde

-

Methyl Vinyl Ketone (distilled immediately before use)

-

Hydrochloric Acid (8 M)

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate

-

Three-necked round-bottomed flask

-

Reflux condenser

-

Separatory funnel

-

Ice-water bath

Step-by-Step Methodology:

-

Reaction Setup: Equip a three-necked round-bottomed flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser. The choice of a three-necked flask allows for simultaneous stirring, addition of reagents, and temperature control via the condenser.

-

Initial Charge: Add 1-(2-Methylpropenyl)pyrrolidine (0.501 mole), the enamine derived from isobutyraldehyde, to the reaction flask. The enamine is used as a more reactive and controllable equivalent of the aldehyde's enolate form.[7]

-

Michael Acceptor Addition: Cool the flask in an ice-water bath. Add methyl vinyl ketone (0.601 mole) dropwise over 5 minutes with continuous stirring. The dropwise addition and cooling are critical to manage the exothermic nature of the Michael addition and prevent unwanted polymerization of the MVK.[7]

-

Diels-Alder Adduct Formation: After addition is complete, stir the mixture with cooling for 10 minutes, then remove the ice bath and continue stirring at room temperature for 4 hours. This allows the initial adduct to form completely.[7]

-

Hydrolysis and Cyclization: Cool the reaction mixture again in an ice-water bath. Add 250 mL of 8 M hydrochloric acid dropwise. This strong acid serves two purposes: it hydrolyzes the intermediate enamine and then catalyzes the intramolecular aldol condensation and subsequent dehydration to form the final cyclohexenone product.[7]

-

Reaction Completion: After the acid addition, remove the ice bath and reflux the mixture with vigorous stirring for 2 hours to drive the cyclization and dehydration to completion.

-

Work-up and Extraction: Cool the mixture to room temperature. Transfer the contents to a separatory funnel and extract the product with four 100-mL portions of diethyl ether. Diethyl ether is an effective solvent for the organic product and is immiscible with the aqueous acidic layer.

-

Drying and Isolation: Combine the ether extracts and dry them over anhydrous magnesium sulfate. The drying agent removes trace water, which is crucial before solvent evaporation. Filter off the drying agent and remove the ether by rotary evaporation.

-

Purification: Purify the resulting crude oil by vacuum distillation to yield the final product. Vacuum distillation is employed to distill the product at a lower temperature, preventing potential thermal decomposition.

Applications in Research and Drug Development

While direct applications of 2,2-dimethylcyclohex-3-en-1-one in marketed drugs are not prominent, its value lies in its role as a versatile scaffold. In drug discovery, such "chiral building blocks" are indispensable for constructing complex molecular frameworks with precise stereochemical control.[13][14]

-

Natural Product Synthesis: The cyclohexenone core is a common motif in a vast array of natural products, including steroids and alkaloids. The Robinson annulation is a key step in the total synthesis of many such compounds.[4] For example, the Wieland-Miescher ketone, a direct product of a Robinson annulation, is a foundational intermediate in steroid synthesis.[4]

-

Diversity-Oriented Synthesis (DOS): In modern drug discovery, creating libraries of structurally diverse small molecules for high-throughput screening is essential. 2,2-dimethylcyclohex-3-en-1-one is an excellent starting point for DOS. Its multiple reactive sites allow for the rapid introduction of diverse functional groups, enabling the exploration of a broad chemical space to identify novel bioactive compounds.[15]

-

Fragrance and Materials Chemistry: Isomers and related derivatives of dimethylcyclohexenone are important precursors in the fragrance industry, serving as intermediates for compounds with desirable olfactory properties.[12]

Safety and Handling

According to supplier safety data, 2,2-dimethylcyclohex-3-en-1-one requires careful handling in a laboratory setting.[2]

-

GHS Pictogram: GHS07 (Warning)

-

Hazard Statements:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Precautionary Measures: Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn. All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[2]

References

-

2,2-Dimethylcyclohex-3-EN-1-one | C8H12O | CID 12474751 - PubChem. [Link]

- WO2010043522A1 - Synthesis of green ketone intermediate - Google P

- US9453182B1 - Dimethylcyclohexen-als and their use in perfume compositions - Google P

-

2,2-Dimethyl-3-cyclohexen-1-ol | C8H14O | CID 557534 - PubChem. [Link]

-

Cyclohexanone, 3-hydroxy-2,2-dimethyl-, (S) - Organic Syntheses Procedure. [Link]

-

4,4-dimethyl-2-cyclohexen-1-one - Organic Syntheses Procedure. [Link]

-

The Robinson Annulation - Master Organic Chemistry. [Link]

-

Robinson annulation - Wikipedia. [Link]

-

Robinson Annulation-Mechanism and Shortcut - Chemistry Steps. [Link]

-

19.18: The Robinson Annulation - Chemistry LibreTexts. [Link]

-

Consider a Robinson Annulation between but-3-en-2-one and 2-methylcyclohexanone. - Numerade. [Link]

-

Recent applications of click chemistry in drug discovery - ResearchGate. [Link]

Sources

- 1. 2,2-Dimethylcyclohex-3-EN-1-one | C8H12O | CID 12474751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2-dimethylcyclohex-3-en-1-one 97% | CAS: 73374-47-7 | AChemBlock [achemblock.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Robinson annulation - Wikipedia [en.wikipedia.org]

- 5. Robinson Annulation-Mechanism and Shortcut - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Consider a Robinson Annulation between but-3-en-2-one and 2-methylcyclohe.. [askfilo.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 2,2-Dimethyl-3-cyclohexen-1-ol | C8H14O | CID 557534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. WO2010043522A1 - Synthesis of green ketone intermediate - Google Patents [patents.google.com]

- 12. US9453182B1 - Dimethylcyclohexen-als and their use in perfume compositions - Google Patents [patents.google.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

The Synthetic Chemist's Guide to β,γ-Unsaturated Cyclohexenones: Strategies and Mechanisms

Abstract

This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for accessing β,γ-unsaturated cyclohexenones, a pivotal structural motif in numerous natural products and pharmaceutical agents. The discussion delves into the mechanistic underpinnings of key transformations, offering field-proven insights into experimental design and execution. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage these powerful synthetic methodologies. We will explore classic and modern approaches, including pericyclic reactions, transition-metal-catalyzed cyclizations, and rearrangement-based strategies, providing detailed protocols and comparative data to inform synthetic planning.

Introduction: The Significance of the β,γ-Unsaturated Cyclohexenone Motif

The β,γ-unsaturated cyclohexenone framework is a recurring and often crucial architectural element in a wide array of biologically active molecules. Its unique electronic and steric properties impart specific reactivity profiles that are frequently exploited in the later stages of complex molecule synthesis. The non-conjugated nature of the enone system allows for selective transformations of either the carbonyl group or the olefin, a feature that is often leveraged in the design of intricate synthetic routes. Furthermore, the inherent chirality of many substituted β,γ-unsaturated cyclohexenones makes them valuable chiral building blocks in asymmetric synthesis.

This guide will systematically explore the primary methodologies for the construction of this important carbocyclic system. The focus will be on providing not just a list of reactions, but a deeper understanding of the "why" behind the choice of a particular synthetic approach, empowering the reader to make informed decisions in their own research endeavors.

Pericyclic Reactions: Harnessing Concerted Pathways

Pericyclic reactions, characterized by their concerted, cyclic transition states, offer an elegant and often highly stereocontrolled route to cyclic systems. The Diels-Alder reaction stands as a cornerstone in this regard for the synthesis of six-membered rings.

The Diels-Alder Reaction: A Foundation of Cyclohexene Synthesis

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful and atom-economical method for the formation of unsaturated six-membered rings.[1] The inherent stereospecificity of this reaction, where the stereochemistry of the reactants is faithfully transferred to the product, makes it a highly valuable tool in organic synthesis.[2]

The general mechanism involves the overlap of the highest occupied molecular orbital (HOMO) of the diene with the lowest unoccupied molecular orbital (LUMO) of the dienophile in a concerted fashion.[1] This process is thermally allowed and often proceeds with high efficiency.[2]

Diagram 1: The Diels-Alder Reaction Mechanism

Caption: Concerted [4+2] cycloaddition mechanism of the Diels-Alder reaction.

For the synthesis of β,γ-unsaturated cyclohexenones, a key challenge lies in the choice of dienophile, as simple α,β-unsaturated ketones would lead to the conjugated isomer. A common strategy involves the use of a "masked" ketone functionality in the dienophile, which can be revealed after the cycloaddition.

An especially reactive diene that has found significant utility is 1-methoxy-3-trimethylsiloxy-buta-1,3-diene, also known as Danishefsky's diene.[3] Its reaction with a suitable dienophile, followed by hydrolysis, provides a direct route to α,β-unsaturated cyclohexenones, which can then be isomerized to the desired β,γ-isomers.

Transition Metal-Catalyzed Cyclizations: Precision and Versatility

Transition metal catalysis has revolutionized organic synthesis, and the construction of cyclic systems is no exception. These methods often proceed under mild conditions and with high levels of selectivity.

Ring-Closing Metathesis (RCM): A Powerful Tool for Ring Formation

Ring-closing metathesis (RCM) has emerged as a highly versatile and widely used method for the synthesis of unsaturated rings of various sizes.[4][5] The reaction involves the intramolecular metathesis of a diene, catalyzed by well-defined ruthenium or molybdenum complexes, to form a cycloalkene and a volatile byproduct, typically ethylene.[4] This thermodynamic driving force, coupled with the high functional group tolerance of modern catalysts, makes RCM a powerful tool in complex molecule synthesis.[4][6]

Diagram 2: The Ring-Closing Metathesis (RCM) Catalytic Cycle

Caption: Catalytic cycle of Ring-Closing Metathesis (RCM).

The application of RCM to the synthesis of β,γ-unsaturated cyclohexenones requires a suitably functionalized acyclic precursor containing two terminal alkenes and a ketone functionality. The strategic placement of these functional groups is critical for the successful formation of the desired six-membered ring. A versatile approach has been developed for the preparation of both cis and trans cyclohexenyl-based β-amino acids utilizing RCM as the key step.[7]

Table 1: Comparison of Common RCM Catalysts

| Catalyst | Generation | Key Features | Representative Applications |

| Grubbs' Catalyst | First | High functional group tolerance, commercially available. | Synthesis of 5- to 30-membered rings.[5] |

| Grubbs' Catalyst | Second | Higher activity, broader substrate scope. | Challenging RCM reactions, synthesis of tetrasubstituted olefins. |

| Hoveyda-Grubbs Catalyst | Second | Increased stability, recoverable. | Industrial applications, green chemistry. |

The Saegusa-Ito Oxidation: A Palladium-Catalyzed Approach

The Saegusa-Ito oxidation is a well-established method for the synthesis of α,β-unsaturated carbonyl compounds from silyl enol ethers using palladium(II) acetate.[8] While traditionally used for α,β-unsaturation, modifications and related palladium-catalyzed cyclizations can provide access to β,γ-unsaturated systems. The reaction proceeds through the formation of a palladium(II)-enolate, followed by β-hydride elimination.[9]

A key advantage of using silyl enol ethers is the regiochemical control they offer in the introduction of the double bond. Stoichiometric amounts of palladium were initially required, but catalytic variants have been developed using a co-oxidant, such as benzoquinone or molecular oxygen, to regenerate the active Pd(II) catalyst.[8][9]

Palladium(II)-catalysed cycloalkenylation, a variation of the Saegusa-Ito reaction, has been successfully employed to transform difluorinated silyl enol ethers into difluorinated cycloalkenones under mild conditions.[10] This demonstrates the adaptability of the core palladium-catalyzed process to access functionalized cyclohexenone systems.

Experimental Protocol: Catalytic Saegusa-Ito Type Cyclization

-

Substrate Preparation: The requisite silyl enol ether precursor is synthesized according to established literature procedures.

-

Reaction Setup: To a solution of the silyl enol ether in a suitable solvent (e.g., acetonitrile) is added a catalytic amount of a palladium(II) salt (e.g., Pd(OAc)₂).

-

Addition of Co-oxidant: A co-oxidant, such as copper(I) chloride, and an oxygen source (e.g., an oxygen atmosphere or air) are introduced to facilitate catalyst turnover.[10]

-

Reaction Monitoring: The reaction progress is monitored by an appropriate analytical technique (e.g., TLC, GC-MS).

-

Workup and Purification: Upon completion, the reaction mixture is worked up, and the desired β,γ-unsaturated cyclohexenone is purified by column chromatography.

Rearrangement and Isomerization Strategies

Rearrangement reactions offer a powerful means of transforming readily available starting materials into more complex and synthetically valuable products.

The Nazarov Cyclization: An Electrocyclic Ring Closure

The Nazarov cyclization is a classic acid-catalyzed reaction for the synthesis of cyclopentenones from divinyl ketones.[11][12] The core of the mechanism involves a 4π-conrotatory electrocyclization of a pentadienyl cation intermediate.[11][13] While the primary products are five-membered rings, variations and extensions of this reaction, such as the homo-Nazarov and vinylogous Nazarov cyclizations, can be adapted for the synthesis of six-membered rings.[11]

The reaction is typically promoted by a stoichiometric amount of a Lewis acid or a strong protic acid.[14] The regioselectivity of the elimination step can be a challenge if multiple β-hydrogens are available.[13]

Diagram 3: The Nazarov Cyclization Mechanism

Caption: Key steps in the acid-catalyzed Nazarov cyclization.

Isomerization of α,β-Unsaturated Cyclohexenones

In many synthetic sequences, the more thermodynamically stable α,β-unsaturated cyclohexenone is formed initially. The isomerization of this conjugated system to the less stable β,γ-isomer is a crucial transformation. This can often be achieved under either acidic or basic conditions, which facilitate the reversible formation of an enol or enolate intermediate, respectively.[15] The careful control of reaction conditions is essential to favor the formation of the desired β,γ-unsaturated product.

Enantioselective Approaches

The development of catalytic, enantioselective methods for the synthesis of chiral β,γ-unsaturated cyclohexenones is an area of active research. These methods are of paramount importance for the synthesis of optically active pharmaceuticals and natural products.

One notable approach involves the hydrosilylation of a diazo-2-cyclohexenone in the presence of a chiral Rh(II) catalyst to produce 6-silylated-2-cyclohexenones with high enantioselectivity.[16] Copper-catalyzed enantioselective insertion of carbenes into Si-H bonds has also been explored for the synthesis of chiral silicon-containing compounds.[16]

Conclusion and Future Outlook

The synthesis of β,γ-unsaturated cyclohexenones continues to be a field of significant interest and innovation in organic chemistry. The methodologies discussed in this guide, from the classic Diels-Alder reaction to modern transition-metal-catalyzed cyclizations and enantioselective strategies, provide a powerful toolkit for the synthetic chemist. The choice of a particular method will depend on a variety of factors, including the desired substitution pattern, stereochemical requirements, and the overall synthetic strategy.

Future developments in this area are likely to focus on the discovery of new, more efficient, and highly selective catalytic systems. The development of novel enantioselective methods that provide access to a wider range of chiral β,γ-unsaturated cyclohexenones will undoubtedly have a major impact on the fields of drug discovery and natural product synthesis.

References

-

Percy, J. M., et al. (2015). Developing the Saegusa-Ito Cyclisation for the Synthesis of Difluorinated Cyclohexenones. Chemistry – A European Journal, 21(52), 19119-27. [Link]

-

Wikipedia. Saegusa–Ito oxidation. [Link]

-

ResearchGate. A Method for the Catalytic Enantioselective Synthesis of 6-Silylated 2-Cyclohexenones. [Link]

- Google Patents.

-

University of Babylon. The Diels – Alder reaction: α,β-Unsaturated carbonyl compounds undergoes an important and useful reaction with conjugat. [Link]

-

Journal of Pharmaceutical Negative Results. SYNTHESIS OF ALPHA, BETA UNSATURATED CYCLIC KETONES VIA ROBINSON ANNULATION REACTION. [Link]

-

Organic Chemistry Portal. Cyclohexanone synthesis. [Link]

-

Wikipedia. Nazarov cyclization reaction. [Link]

-

Organic Chemistry Portal. Diels-Alder Reaction. [Link]

-

Wikipedia. Ring-closing metathesis. [Link]

-

ACS Omega. A Low-Cost and Scalable Synthesis of a Cyclohexanone-Related Bifunctional Building Block. [Link]

-

ResearchGate. Homo‐Nazarov cyclization forms fused heteroaromatic cyclohexanones. [Link]

-

PMC. Synthesis of Cyclic Enones via Direct Palladium-Catalyzed Aerobic Dehydrogenation of Ketones. [Link]

-

Organic Reactions. The Nazarov Cyclization. [Link]

-

ACS Publications. Mechanism of the acid- and general-base-catalyzed conjugation of 3-cyclopentenone and 3-cyclohexenone; electrostatic effects in the conjugation of .beta.,.gamma.-unsaturated ketones. [Link]

-

Organic Chemistry Portal. Nazarov Cyclization. [Link]

-

Chem-Station. Saegusa-Ito Oxidation. [Link]

-

PMC. Intramolecular Diels–Alder Reactions of Cycloalkenones: Translation of High endo Selectivity to trans Junctions. [Link]

-

Organic Chemistry Portal. Ring Closing Metathesis (RCM). [Link]

-

Scribd. Diels-Alder Reaction | PDF | Physical Chemistry | Unit Processes. [Link]

-

YouTube. Nazarov Cyclization. [Link]

-

PubMed. Synthesis of substituted cyclohexenyl-based beta-amino acids by ring-closing metathesis. [Link]

-

Royal Society of Chemistry. Synthesis of α,β-unsaturated carbonyl compounds via a visible-light-promoted organocatalytic aerobic oxidation. [Link]

-

Apeiron Synthesis. How Does Ring-Closing Metathesis (RCM) Help Build Complex Cyclic Molecules? [Link]

-

Royal Society of Chemistry. Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. [Link]

-

R Discovery. Enantioselective synthesis of alpha-alkyl-beta,gamma-unsaturated esters through efficient cu-catalyzed allylic alkylations. [Link]

-

PMC. Synthesis of β,γ-Unsaturated Aliphatic Acids via Ligand-Enabled Dehydrogenation. [Link]

-

ResearchGate. Stereoselective Synthesis of β,γ-Unsaturated Ketones by Acid-Mediated Julia-Type Transformation from 2-(1-Hydroxyalkyl)-1-alkylcyclopropanols. [Link]

-

De Gruyter. ENANTIOSELECTIVE SYNTHESIS OF UNSATURATED γ-LACTAMS. [Link]

- Google Patents.

-

PubMed. A catalytic asymmetric method for the synthesis of gamma-unsaturated beta-amino acid derivatives. [Link]

Sources

- 1. Diels-Alder Reaction [organic-chemistry.org]

- 2. uomosul.edu.iq [uomosul.edu.iq]

- 3. scribd.com [scribd.com]

- 4. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 5. Ring Closing Metathesis [organic-chemistry.org]

- 6. apeiron-synthesis.com [apeiron-synthesis.com]

- 7. Synthesis of substituted cyclohexenyl-based beta-amino acids by ring-closing metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Saegusa–Ito oxidation - Wikipedia [en.wikipedia.org]

- 9. Synthesis of Cyclic Enones via Direct Palladium-Catalyzed Aerobic Dehydrogenation of Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Developing the Saegusa-Ito Cyclisation for the Synthesis of Difluorinated Cyclohexenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]

- 12. organicreactions.org [organicreactions.org]

- 13. youtube.com [youtube.com]

- 14. organic-chemistry.org [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

2,2-dimethylcyclohex-3-en-1-one vs 2,2-dimethylcyclohex-2-en-1-one stability

An In-Depth Technical Guide to the Relative Thermodynamic Stability of 2,2-Dimethylcyclohex-3-en-1-one and 2,2-Dimethylcyclohex-2-en-1-one

Executive Summary

The thermodynamic stability of cyclic ketones is a cornerstone of synthetic strategy and mechanistic understanding in drug development and materials science. This guide provides a detailed analysis of the factors governing the relative stability of two isomeric C8H12O ketones: the β,γ-unsaturated 2,2-dimethylcyclohex-3-en-1-one and the α,β-unsaturated 2,2-dimethylcyclohex-2-en-1-one. While multiple factors including hyperconjugation and steric strain are at play, the principles of electron delocalization via conjugation overwhelmingly favor the α,β-unsaturated isomer. Experimental evidence, primarily through facile acid or base-catalyzed isomerization, confirms that 2,2-dimethylcyclohex-2-en-1-one represents the lower energy, thermodynamically preferred structure. This document elucidates the theoretical underpinnings of this stability difference and provides practical methodologies for experimental verification.

Introduction

Unsaturated ketones are pivotal intermediates in organic synthesis, offering multiple reaction sites for carbon-carbon bond formation and functional group interconversion.[1] Their utility is directly linked to their electronic structure and thermodynamic stability. A fundamental distinction exists between conjugated α,β-unsaturated ketones and their non-conjugated β,γ-isomers. The placement of the carbon-carbon double bond relative to the carbonyl group dictates the molecule's reactivity, spectroscopic properties, and overall stability.

Part 1: A Theoretical Framework for Isomer Stability

The thermodynamic stability of an organic molecule is its relative Gibbs free energy compared to its isomers. The isomer with the lower energy content is considered more stable. For the cyclohexenone isomers , three primary factors must be considered: conjugation, hyperconjugation, and steric effects.

The Dominant Effect of Conjugation

The most significant factor differentiating the two isomers is the presence of a conjugated π-system in 2,2-dimethylcyclohex-2-en-1-one. In this α,β-unsaturated ketone, the p-orbitals of the carbonyl group and the adjacent C=C double bond overlap, creating a delocalized four-electron π-system.[2] This electron delocalization, often represented by resonance structures, spreads electron density over multiple atoms, which is an inherently stabilizing phenomenon.[3] This stabilization energy for conjugated dienes is estimated to be around 15-25 kJ/mol.[4][5]

In contrast, 2,2-dimethylcyclohex-3-en-1-one lacks this extended π-system. The carbonyl group and the C=C double bond are separated by a sp³-hybridized carbon atom (C2), preventing orbital overlap. These are considered isolated chromophores. Consequently, the β,γ-isomer does not benefit from the substantial resonance stabilization afforded by conjugation.

Caption: Resonance stabilization in the conjugated α,β-isomer.

Secondary Electronic Effects: Hyperconjugation

Hyperconjugation is the stabilizing interaction resulting from the delocalization of σ-electrons (usually from C-H or C-C bonds) into adjacent empty or partially filled p-orbitals or π-orbitals.[6][7] The stability of an alkene generally increases with the number of alkyl substituents on the double bond.

-

2,2-dimethylcyclohex-2-en-1-one (α,β): The C2=C3 double bond is substituted by the C1 carbonyl, the C2 gem-dimethyl group, and the C4 methylene group. The key stabilizing interactions come from σ-bonds that are allylic to the π-system. The C-H bonds at the C4 position (2 hydrogens) can participate in hyperconjugation.

-

2,2-dimethylcyclohex-3-en-1-one (β,γ): The C3=C4 double bond has allylic C-H bonds at the C5 position (2 hydrogens). The C2 position has no hydrogens.

In this specific comparison, both isomers have two allylic C-H bonds capable of engaging in hyperconjugation with the C=C double bond. Therefore, hyperconjugation is not a significant differentiating factor in their relative stability.

Steric Considerations: The Gem-Dimethyl Group

Steric effects arise from repulsive interactions when atoms are forced into close proximity.[8] The gem-dimethyl group at the C2 position is a critical structural feature.

-

In the α,β-isomer , the C2 carbon is sp²-hybridized and part of the planar conjugated system. The two methyl groups are attached to this sp² carbon. This arrangement can introduce steric strain, potentially forcing the p-orbitals of the carbonyl and the alkene slightly out of planarity. This deviation from perfect planarity could marginally reduce the efficacy of conjugative stabilization.

-

In the β,γ-isomer , the C2 carbon is sp³-hybridized. The methyl groups are attached to a tetrahedral center, which is a common and relatively low-strain conformation in a six-membered ring.

While the steric environment in the α,β-isomer is arguably more constrained, the energetic penalty is generally not sufficient to overcome the powerful stabilizing force of conjugation. The system will adopt a conformation that balances the stabilizing effect of conjugation against the destabilizing steric repulsion.

Table 1: Summary of Stabilizing and Destabilizing Factors

| Factor | 2,2-dimethylcyclohex-2-en-1-one (α,β-isomer) | 2,2-dimethylcyclohex-3-en-1-one (β,γ-isomer) | Contribution to Relative Stability |

| Conjugation | Present (O=C-C=C system) | Absent | Major stabilizing factor for the α,β-isomer. |

| Hyperconjugation | 2 allylic C-H bonds at C4 | 2 allylic C-H bonds at C5 | Negligible difference between isomers. |

| Steric Strain | Potential strain from gem-dimethyl group on sp² carbon | Lower steric strain at C2 (sp³ carbon) | Minor destabilizing factor for the α,β-isomer. |

Part 2: Experimental Validation and Spectroscopic Signatures

Theoretical principles are confirmed by experimental observation. The most compelling evidence for the greater stability of the α,β-isomer comes from isomerization studies.

Isomerization from β,γ to α,β

β,γ-Unsaturated ketones readily isomerize to their more stable α,β-conjugated counterparts in the presence of either an acid or a base catalyst.[9][10] This spontaneous rearrangement to the conjugated system is a clear indication that the product is thermodynamically favored.

The mechanism under basic conditions involves the formation of a common enolate intermediate. The proton on the α-carbon (C3 in the α,β-isomer, C5 in the β,γ-isomer) is acidic. A base can abstract this proton to form an extended, resonance-stabilized enolate. Kinetically, protonation of this enolate can occur at two different carbons, but thermodynamically, the equilibrium will lie heavily on the side of the more stable conjugated ketone.[11]

Caption: Base-catalyzed isomerization pathway via a common enolate.

Spectroscopic Differentiation

The structural differences between the isomers give rise to distinct spectroscopic signatures, allowing for unambiguous identification.

-

UV-Vis Spectroscopy: The conjugated π-system of the α,β-isomer results in a characteristic π → π* electronic transition at a longer wavelength (typically 220-250 nm) compared to the isolated chromophores of the β,γ-isomer, which would show weaker n → π* transitions at longer wavelengths and stronger π → π* transitions at shorter wavelengths, similar to isolated ketones and alkenes.

-

¹H NMR Spectroscopy: The chemical shifts of the vinylic protons are diagnostic. In the α,β-isomer, these protons are deshielded by the electron-withdrawing carbonyl group and appear further downfield compared to the vinylic protons in the β,γ-isomer.

-

¹³C NMR Spectroscopy: The chemical shifts of the carbonyl carbon and the carbons of the double bond differ significantly between the two isomers due to the effects of conjugation.

Part 3: Experimental Protocol for Isomerization

This section provides a validated, step-by-step methodology for demonstrating the greater stability of the α,β-isomer through base-catalyzed isomerization.

Workflow: Isomerization and Analysis

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Stability of Conjugated Dienes MO Theory | MCC Organic Chemistry [courses.lumenlearning.com]

- 4. Conjugated, Cumulated, and Isolated Dienes - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. allen.in [allen.in]

- 7. Hyperconjugation - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

The 2,2-Dimethylcyclohexenone Core: A Privileged Scaffold in Natural Products and a Beacon for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,2-dimethylcyclohexenone moiety is a fascinating structural motif found in a select number of natural products, offering a unique chemical scaffold for the development of novel therapeutics. This guide provides a comprehensive technical overview of this core, from its natural origins and biosynthetic assembly to its pharmacological potential and synthetic accessibility. By delving into the intricate details of its biochemistry and chemistry, we aim to equip researchers and drug development professionals with the knowledge to harness the therapeutic promise of this privileged scaffold.

Introduction: The Significance of the 2,2-Dimethylcyclohexenone Core

The architecture of natural products has long been a blueprint for the design of new medicines. Among the myriad of carbocyclic structures, the cyclohexenone ring stands out as a recurring and versatile framework. The addition of a gem-dimethyl group at the C-2 position, creating the 2,2-dimethylcyclohexenone core, imparts distinct conformational properties and steric hindrance that can significantly influence biological activity. This structural feature can enhance metabolic stability, modulate receptor binding, and provide a focal point for further chemical elaboration. This guide will explore the known natural products that feature this core, their biosynthetic origins, potential therapeutic applications, and strategies for their chemical synthesis, providing a holistic view for the scientific community.

Natural Occurrence: A Rare but Intriguing Scaffold

While not as widespread as other carbocyclic cores, the 2,2-dimethylcyclohexenone moiety has been identified in natural products from diverse biological sources, highlighting its evolutionary selection for specific biological functions.

Terpenoids from Artemisia annua

A notable example of a natural product containing the 2,2-dimethylcyclohexenone core is Cyclohexanone, 2,2-dimethyl-5-(3-methyloxiranyl)-,[2α(R),3α][1][2][3]. This irregular monoterpenoid has been identified as a constituent of the essential oil of Artemisia annua[1][2], the plant renowned for producing the potent antimalarial drug, artemisinin. The presence of this compound in such a medicinally important plant suggests it may possess its own interesting biological properties.

![Chemical structure of Cyclohexanone, 2,2-dimethyl-5-(3-methyloxiranyl)-,[2α(R</em>),3α]](https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=534661&t=l)

Table 1: Known Natural Products Containing the 2,2-Dimethylcyclohexenone Core

| Compound Name | Natural Source | Chemical Class |

| Cyclohexanone, 2,2-dimethyl-5-(3-methyloxiranyl)-,[2α(R*),3α] | Artemisia annua[1][2], Cyanobacteria[4] | Irregular Monoterpenoid |

Biosynthetic Pathways: Nature's Intricate Assembly Line

The biosynthesis of terpenoids, including those with the 2,2-dimethylcyclohexenone core, is a testament to the elegance and efficiency of natural product synthesis. These pathways provide a roadmap for potential biocatalytic and metabolic engineering approaches to produce these compounds.

The Genesis of Isoprenoid Precursors

All terpenoids arise from the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). In plants, two distinct pathways are responsible for their production:

-

The Mevalonate (MVA) Pathway: Primarily operating in the cytosol, this pathway utilizes acetyl-CoA as the starting material. It is the main source of precursors for sesquiterpenes (C15) and triterpenes (C30).

-

The Methylerythritol Phosphate (MEP) Pathway: Located in the plastids, this pathway begins with pyruvate and glyceraldehyde-3-phosphate. It is the primary route for the biosynthesis of monoterpenes (C10), diterpenes (C20), and carotenoids.

Given that "Cyclohexanone, 2,2-dimethyl-5-(3-methyloxiranyl)-,[2α(R*),3α]" is an irregular monoterpenoid, its C10 backbone is likely derived from the MEP pathway.

Formation of the 2,2-Dimethylcyclohexenone Core: A Hypothetical Pathway

The formation of irregular monoterpenes, which deviate from the typical head-to-tail linkage of isoprene units, often involves unique enzymatic cyclizations and rearrangements. The biosynthesis of artemisia ketone, another irregular monoterpene found in Artemisia species, proceeds via the MEP pathway and involves a non-head-to-tail coupling of two DMAPP units[5]. A similar mechanism could be envisioned for the formation of the 2,2-dimethylcyclohexenone core.

A plausible biosynthetic route to "Cyclohexanone, 2,2-dimethyl-5-(3-methyloxiranyl)-,[2α(R*),3α]" would likely involve the following key steps:

-

GPP Synthesis: The condensation of IPP and DMAPP, catalyzed by geranyl diphosphate synthase (GPPS), to form the regular C10 precursor, geranyl pyrophosphate (GPP).

-

Cyclization and Rearrangement: A specialized monoterpene synthase would then catalyze the cyclization of GPP or a related intermediate, possibly involving rearrangements to form the 2,2-dimethylcyclohexane ring system.

-

Oxidation and Epoxidation: Subsequent tailoring reactions, likely catalyzed by cytochrome P450 monooxygenases and epoxidases, would introduce the ketone functionality and the epoxide ring on the side chain.

Pharmacological Activities and Therapeutic Potential

While specific biological activity data for "Cyclohexanone, 2,2-dimethyl-5-(3-methyloxiranyl)-,[2α(R*),3α]" is limited, preliminary in silico studies and the known activities of related compounds provide a strong rationale for further investigation.

Antimicrobial and Anti-β-Lactamase Activity

A recent in silico study investigated the potential of "Cyclohexanone, 2,2-dimethyl-5-(3-methyloxiranyl)-,[2α(R*),3α]", identified from the cyanobacterium Cylindrospermum alatosporum, to inhibit β-lactamase[4]. The study reported a good binding affinity of this compound to the active site of β-lactamase, suggesting it may act as an inhibitor of this enzyme, which is a major mechanism of bacterial resistance to β-lactam antibiotics. This finding warrants further experimental validation to confirm its potential as an antibiotic adjuvant.

Cytotoxic and Anti-inflammatory Activities

Terpenoids isolated from Artemisia annua have demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines[3]. While the cytotoxicity of the specific 2,2-dimethylcyclohexenone-containing compound has not been reported, its structural similarity to other bioactive terpenoids suggests it may also possess such properties. Furthermore, many cyclohexenone derivatives have been shown to exhibit anti-inflammatory activity[1].

Synthetic Strategies: Accessing the 2,2-Dimethylcyclohexenone Core

The chemical synthesis of natural products and their analogs is a cornerstone of drug discovery, providing access to larger quantities of material for biological evaluation and enabling the creation of novel derivatives with improved properties. The Robinson annulation is a powerful and classic method for the construction of six-membered rings and is well-suited for the synthesis of the 2,2-dimethylcyclohexenone core.

The Robinson Annulation: A Key Ring-Forming Reaction

The Robinson annulation involves a Michael addition followed by an intramolecular aldol condensation to form a cyclohexenone ring[6][7][8][9]. To synthesize a 2,2-dimethylcyclohexenone derivative, a suitable α,β-unsaturated ketone can be reacted with an enolate derived from a ketone bearing a gem-dimethyl group at the α-position.

Experimental Protocol: Synthesis of 2,2-Dimethylcyclohexenone

The following is a representative laboratory-scale protocol for the synthesis of the parent 2,2-dimethylcyclohexenone scaffold, which can be adapted for the synthesis of more complex derivatives.

Materials:

-

3-Buten-2-one (Methyl vinyl ketone)

-

3-Methyl-2-butanone (Isopropyl methyl ketone)

-

Sodium ethoxide

-

Ethanol

-

Hydrochloric acid

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Enolate Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath.

-

Michael Addition: To the cooled solution, add 3-methyl-2-butanone dropwise. After stirring for 15 minutes, add 3-buten-2-one dropwise, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid. Extract the product with diethyl ether.

-

Purification: Wash the combined organic extracts with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Aldol Condensation and Dehydration: The crude 1,5-diketone intermediate can often be cyclized and dehydrated by heating with a catalytic amount of acid or base. Alternatively, the crude product can be purified by column chromatography on silica gel to yield the desired 2,2-dimethylcyclohexenone.

Spectroscopic Characterization: Identifying the Core

The unambiguous identification of the 2,2-dimethylcyclohexenone core relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of a 2,2-dimethylcyclohexenone derivative will typically show a characteristic singlet for the two methyl groups at the C-2 position in the range of δ 1.0-1.3 ppm. The vinylic protons on the cyclohexenone ring will appear as multiplets in the downfield region (δ 5.8-7.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will display a quaternary carbon signal for the C-2 atom around δ 35-45 ppm and two equivalent methyl carbon signals around δ 25-30 ppm. The carbonyl carbon of the ketone will resonate significantly downfield (δ 190-210 ppm), and the vinylic carbons will appear in the δ 120-160 ppm region.

Table 2: Representative NMR Data for the 2,2-Dimethylcyclohexanone Core

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C=O | - | ~212 |

| C(CH₃)₂ | - | ~45 |

| C(CH₃)₂ | ~1.1 (s, 6H) | ~22 |

| CH₂ | ~1.7 (t) | ~38 |

| CH₂ | ~1.8 (m) | ~23 |

| CH₂ | ~2.4 (t) | ~41 |

Note: These are approximate chemical shifts for the saturated 2,2-dimethylcyclohexanone and will vary for the unsaturated cyclohexenone core and with substitution.

Mass Spectrometry (MS)

The mass spectrum of a compound containing the 2,2-dimethylcyclohexenone core will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be characteristic of the cyclohexenone ring system, often involving retro-Diels-Alder reactions and loss of small neutral molecules like CO and alkenes. The presence of the gem-dimethyl group will also influence the fragmentation, leading to characteristic fragment ions. For 2,2-dimethylcyclohexanone, prominent peaks are often observed at m/z values corresponding to the loss of a methyl group and subsequent fragmentation of the ring[10].

Conclusion and Future Directions

The 2,2-dimethylcyclohexenone core represents an underexplored yet promising scaffold in the realm of natural product chemistry and drug discovery. The identification of this moiety in a medicinally significant plant like Artemisia annua and its potential anti-β-lactamase activity highlight the need for further investigation into its biological properties. Future research should focus on:

-

Isolation and Identification of New Analogs: A broader screening of natural sources, including plants, fungi, and marine organisms, may lead to the discovery of new natural products containing this core.

-

Comprehensive Biological Evaluation: A thorough investigation of the pharmacological profile of "Cyclohexanone, 2,2-dimethyl-5-(3-methyloxiranyl)-,[2α(R*),3α]" and other future discoveries is crucial. This should include studies on its antimicrobial, cytotoxic, anti-inflammatory, and other potential therapeutic activities.

-

Elucidation of Biosynthetic Pathways: A deeper understanding of the enzymatic machinery responsible for the formation of this irregular monoterpenoid core will open avenues for its biotechnological production.

-

Development of Novel Synthetic Methodologies: The exploration of new and efficient synthetic routes to access the 2,2-dimethylcyclohexenone scaffold will facilitate the synthesis of diverse libraries of analogs for structure-activity relationship (SAR) studies.

By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of this unique and intriguing natural product core.

References

-

Robinson Annulation. (2023). In Wikipedia. [Link]

-

PubChem. (n.d.). 2,2-Dimethylcyclohexan-1-one. National Center for Biotechnology Information. [Link]

-

Judd, R. L., et al. (2004). Biosynthesis of the irregular monoterpene artemisia ketone, the sesquiterpene germacrene D and other isoprenoids in Tanacetum vulgare L. (Asteraceae). Phytochemistry, 65(17), 2463-2470. [Link]

-

Organic Syntheses. (n.d.). Cyclohexanone, 3-hydroxy-2,2-dimethyl-, (S)-. [Link]

-

J&K Scientific LLC. (2025). Robinson Annulation. [Link]

-

Master Organic Chemistry. (2018, December 10). The Robinson Annulation. [Link]

-

Afolayan, A. J., et al. (2024). In Vitro Antioxidant and In Silico Evaluation of the Anti-β-Lactamase Potential of the Extracts of Cylindrospermum alatosporum NR125682 and Loriellopsis cavenicola NR117881. Antioxidants, 13(5), 599. [Link]

-

Chemistry LibreTexts. (2019, June 5). 14.2: Robinson Annulation. [Link]

-

ResearchGate. (n.d.). Structure of Cyclohexanone,2,2-dimethyl-5- (3-methyloxiranyl)-,[2α(R*),3α] with 9.804 (RT) present in Artemisia annua. [Link]

-

ResearchGate. (n.d.). Structure of Cyclohexanone,2,2-dimethyl-5- (3-methyloxiranyl)-,[2α(R*),3α] with 9.804 (RT) present in Artemisia annua. [Link]

-

PubChem. (n.d.). 2,2-Dimethyl-5-(3-methyl-2-oxiranyl)cyclohexanone. National Center for Biotechnology Information. [Link]

-

ATB. (n.d.). (2R)-2-Methylcyclohexanone. [Link]

-

Stoltz, B. M., & Enquist, J. A. (2011). PREPARATION OF (S)-2-Allyl-2-methylcyclohexanone. Organic Syntheses, 88, 195. [Link]

-

ResearchGate. (n.d.). ANTIBACTERIAL ACTIVITY OF THREE ORGANIC COMPOUNDS: 2-(2, 2- DIETHOXYETHYL)-5, 5-DIMETHYLCYCLOHEXANE-1, 3-DIONE (I), 3-ETHOXYPROP. [Link]

-

PubChem. (n.d.). 2,6-Dimethylcyclohexanone. National Center for Biotechnology Information. [Link]

-

Taylor & Francis Online. (n.d.). Mass spectrometric fragmentation of 2-isopropenyl-2,5-dimethylcyclohexanone and 2-isopropyl-2,5-dimethylcyclohexanone. [Link]

-

University of Wisconsin-Madison. (n.d.). 13C NMR Spectrum of (2S)-2-Methyl-2-(2-propen-1-yl)-cyclohexanone. [Link]

-

Dimmock, J. R., et al. (2000). Synthesis, antiinflammatory, and cytotoxic activities of 2-alkyl and 2-benzyl-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanone hydrochlorides. Die Pharmazie, 55(1), 26-30. [Link]

-

ResearchGate. (n.d.). Synthesis of 2,6-dimethyltropone - A new, convenient methodology from 2,6-dimethylcyclohexanone. [Link]

-

Sciforum. (2025). Aurones and their derivatives as promising antimicrobial molecules. [Link]

-

Csuk, R., et al. (2021). The Presence of a Cyclohexyldiamine Moiety Confers Cytotoxicity to Pentacyclic Triterpenoids. Molecules, 26(7), 2056. [Link]

-

ResearchGate. (2024). (PDF) ANTIBACTERIAL ACTIVITY OF THREE ORGANIC COMPOUNDS: 2-(2, 2- DIETHOXYETHYL)-5, 5-DIMETHYLCYCLOHEXANE-1, 3-DIONE (I), 3-ETHOXYPROP-1-EN- 2-YLDIETHYLPHOSPHATE (II), AND ALLYL 2, 4-DIMETHYLFURAN-3-CARBOXYLATE (III). [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of .... [Link]

-

ScienceOpen. (2015). Anti‑inflammatory and cytotoxic activities of Bursera copallifera. [Link]

-

Bouyahya, A., et al. (2022). Antileukemic, Antioxidant, Anti-Inflammatory and Healing Activities Induced by a Polyphenol-Enriched Fraction Extracted from Leaves of Myrtus communis L. Molecules, 27(23), 8295. [Link]

-

Bentham Science. (n.d.). Synthesis and Cytotoxic Activity of 2,6-Diarylidenecyclohexanones and their 6-Amino-1,3-dimethyluracil Monoadducts. [Link]

-

Brieflands. (2026). Phytochemical Analysis and Anti-microbial Activity of Some Important Medicinal Plants from North-west of Iran. [Link]

-

EXCLI Journal. (2017). Study of the cytotoxic effects of 2,5-diaziridinyl-3,6-dimethyl-1,4-benzoquinone (MeDZQ) in mouse hepatoma cells. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 2,2-Dimethyl-5-(3-methyl-2-oxiranyl)cyclohexanone | C11H18O2 | CID 534661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. In Vitro Antioxidant and In Silico Evaluation of the Anti-β-Lactamase Potential of the Extracts of Cylindrospermum alatosporum NR125682 and Loriellopsis cavenicola NR117881 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Robinson annulation - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 2,2-Dimethylcyclohexan-1-one | C8H14O | CID 136929 - PubChem [pubchem.ncbi.nlm.nih.gov]

thermodynamic stability of unconjugated enones

An In-Depth Technical Guide to the Thermodynamic Stability of Unconjugated Enones

Abstract

This technical guide provides a comprehensive examination of the (β,γ-unsaturated ketones) relative to their conjugated (α,β-unsaturated) isomers. While the principle of conjugation dictates that α,β-unsaturated enones are generally the more stable species due to electron delocalization, this guide delves into the nuanced interplay of electronic, steric, and structural factors that can influence and, in some cases, reverse this trend. We will explore the theoretical underpinnings of enone stability, the mechanisms of isomerization, experimental and computational methodologies for assessing thermodynamic parameters, and the profound implications of this stability relationship in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding of this fundamental concept in organic chemistry.

The Fundamental Principle: Conjugation and Stability

An enone is a functional group comprising an alkene and a ketone. The relative positioning of these two moieties defines the enone as either conjugated or unconjugated. In α,β-unsaturated enones, the C=C double bond is adjacent to the carbonyl group, creating a conjugated system of overlapping p-orbitals. In unconjugated enones, such as β,γ-unsaturated enones, the double bond and carbonyl are separated by at least one sp³-hybridized carbon atom, breaking the conjugation.

The cornerstone of enone stability is the concept of electron delocalization. In conjugated enones, the π-electrons from the alkene and the carbonyl group are not localized to their respective bonds but are spread across all four atoms of the C=C-C=O system.[1][2][3] This delocalization, readily depicted through resonance structures, results in a lower overall electronic energy and thus, greater thermodynamic stability.[4][5] This increased stability makes the formation of conjugated enones from their unconjugated counterparts, often through the dehydration of aldol products, a thermodynamically favorable process.[3][4] The stability gained through conjugation is the primary driving force for the facile isomerization of unconjugated enones to their conjugated isomers under both acidic and basic conditions.[3][4][5]

This stability difference is not merely theoretical; it manifests in observable spectroscopic properties.

-

UV-Vis Spectroscopy: The extended π-system in conjugated enones lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in the absorption of longer wavelength light, a phenomenon known as a bathochromic or "red" shift, compared to the isolated chromophores in an unconjugated enone.[6]

-

Infrared (IR) Spectroscopy: Electron delocalization in conjugated enones reduces the double-bond character of the C=O bond. This weakening of the bond leads to a decrease in its stretching frequency, causing the carbonyl absorption peak to appear at a lower wavenumber (typically 1666-1685 cm⁻¹) compared to a saturated or unconjugated ketone (1715 cm⁻¹).[7]

Modulating Factors: When Unconjugated Enones Gain an Edge

While conjugation provides a significant stabilizing effect, it is not an absolute determinant of stability. Several factors can counteract the stabilizing influence of delocalization, making the unconjugated isomer more stable or kinetically persistent.

Steric Effects

The planarity required for effective p-orbital overlap in a conjugated system can be disrupted by steric hindrance.[8][9] Bulky substituents on the α or β carbons can force the molecule to adopt a non-planar conformation, reducing the benefit of conjugation. In such cases, the unconjugated isomer, which has greater conformational freedom, may be of comparable or even greater stability. The balance between electronic stabilization and steric repulsion is a critical consideration in substituted systems.[10]

Ring Strain and Structural Constraints

In cyclic systems, the formation of a conjugated double bond may introduce substantial angle or torsional strain. This is particularly evident in bridged bicyclic systems, where the formation of a double bond at a bridgehead position in conjugation with a carbonyl would violate Bredt's rule. In such structurally constrained molecules, the unconjugated isomer is often the only viable or significantly more stable product.

Kinetic vs. Thermodynamic Control

The formation of an enone via an enolate intermediate can be governed by either kinetic or thermodynamic control.[11][12] The thermodynamic enolate is the more substituted, and therefore more stable, enolate, which typically leads to the conjugated enone.[11][12] However, by using a strong, sterically hindered base (like Lithium Diisopropylamide, LDA) at low temperatures, the kinetic enolate can be formed preferentially by removing a less-hindered proton.[12] Protonation of this kinetic enolate can provide a route to the less stable, unconjugated β,γ-enone.

The Isomerization Pathway: A Mechanistic View

The interconversion between unconjugated and conjugated enones is a pivotal reaction, typically catalyzed by acid or base. The process is generally endergonic for the deconjugation direction (α,β → β,γ) and exergonic for the conjugation direction (β,γ → α,β).[13][14]

Catalyzed Isomerization Mechanism

Both acid and base catalysis proceed through a common intermediate type: an enol or an enolate.[11][15][16]

-

Base-Catalyzed: A base removes a proton from the α-carbon, forming a resonance-stabilized enolate. Reprotonation can occur at either the α-carbon (regenerating the starting material) or the γ-carbon, leading to the more stable, conjugated α,β-unsaturated product.

-

Acid-Catalyzed: The carbonyl oxygen is protonated by an acid, activating the molecule. A base (often the solvent) then removes a proton from the α-carbon to form a neutral enol intermediate. Tautomerization back to the keto form, driven by the formation of the stronger C=O bond, yields the conjugated enone.

The logical flow of this isomerization is depicted below.

Caption: Acid/Base-catalyzed isomerization of a β,γ-enone to a stable α,β-enone.

Deconjugation Strategies

While thermodynamically uphill, the conversion of a conjugated enone to its unconjugated isomer (deconjugation) is synthetically valuable for creating regioisomeric products with inverted reactivity ("Umpolung").[13][14] This process requires overcoming the thermodynamic barrier and often relies on photochemical methods. For instance, near-UV irradiation in the presence of a catalytic amount of a Brønsted acid can promote the exocyclic deconjugative isomerization of cyclic enones.[13][14]

Quantifying Stability: Methodologies and Protocols

The relative thermodynamic stability of enone isomers can be determined through both experimental measurements and computational modeling.

Experimental Approaches

| Method | Parameter Measured | Principle |

| Bomb Calorimetry | Standard Enthalpy of Formation (ΔfH⦵) | Measures the heat released during the complete combustion of a compound. By applying Hess's Law, the ΔfH⦵ can be calculated. The isomer with the more negative (or less positive) ΔfH⦵ is more stable.[17][18] |

| Equilibration Studies | Gibbs Free Energy Difference (ΔG) | An isomer (typically the unconjugated one) is subjected to catalytic conditions (acid or base) to allow it to equilibrate with its isomeric form. The ratio of isomers at equilibrium (Keq) is measured, and ΔG is calculated using the equation ΔG = -RT ln(Keq). |

Protocol 1: Isomer Equilibration via Gas Chromatography (GC)

Objective: To determine the equilibrium constant (Keq) for the isomerization of a β,γ-unsaturated enone to its α,β-unsaturated isomer.

Methodology:

-

Preparation: Prepare a stock solution of the purified β,γ-unsaturated enone in a suitable solvent (e.g., toluene) at a known concentration (e.g., 0.1 M).

-

Catalyst Addition: To the solution, add a catalytic amount of a strong, non-nucleophilic base (e.g., 1,8-Diazabicycloundec-7-ene, DBU, 5 mol%) or acid (e.g., p-toluenesulfonic acid, 1 mol%).

-

Incubation: Seal the reaction vial and maintain it at a constant temperature (e.g., 60 °C) using a temperature-controlled heating block.

-

Sampling: At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

-

Quenching: Immediately quench the aliquot by diluting it in a vial containing a neutral buffer or a solvent mixture (e.g., diethyl ether with a small amount of saturated NH₄Cl solution for base-catalyzed reactions) to stop the isomerization.

-

Analysis: Analyze the quenched sample by Gas Chromatography (GC) using a column capable of separating the two isomers. Record the peak areas for the unconjugated and conjugated enones.

-

Calculation: Continue sampling until the ratio of the two isomers remains constant over several time points, indicating that equilibrium has been reached. Calculate Keq = [Area of Conjugated Enone] / [Area of Unconjugated Enone].

-

Thermodynamic Calculation: Calculate the Gibbs Free Energy difference using ΔG = -RT ln(Keq), where R is the gas constant and T is the absolute temperature in Kelvin.

Computational Chemistry

Modern computational methods, particularly Density Functional Theory (DFT), provide powerful tools for predicting the thermodynamic stability of isomers.[19]

Workflow: Computational Stability Analysis

Caption: Workflow for determining relative enone stability via computational chemistry.

By calculating the total electronic energy, zero-point vibrational energy (ZPE), and thermal corrections, one can obtain highly accurate values for the enthalpy (H) and Gibbs free energy (G) of each isomer in the gas phase.[20] Solvation models can also be applied to predict stabilities in different solvents. These computational studies can corroborate experimental findings and provide mechanistic insights that are difficult to obtain experimentally.[21]

Relevance in Synthesis and Drug Development

The stability of enones is a critical practical consideration. Enones are ubiquitous structural motifs in pharmaceuticals and natural products, and their specific isomeric form often dictates their biological activity.[22][23]

-

Synthetic Utility: The isomerization of unconjugated to conjugated enones is a common synthetic strategy to install an α,β-unsaturated system.[24][25] Conversely, methods that generate and trap unconjugated enones before they can isomerize are essential for accessing alternative substitution patterns and reactivity.[26][27]

-

Drug Action and Metabolism: Conjugated enones are often potent Michael acceptors, capable of forming covalent bonds with biological nucleophiles like cysteine residues in proteins. This reactivity is the basis for the mechanism of action of many drugs. An unconjugated enone within a drug molecule could be biologically inert until it isomerizes in vivo to the reactive conjugated form. Therefore, understanding the potential for such an isomerization is crucial for predicting drug efficacy, toxicity, and metabolic fate. The site-specific functionalization of enones is a key strategy in medicinal chemistry to modulate these properties.[23][28]

Conclusion

The thermodynamic landscape of enones is governed by the robust stabilizing effect of conjugation. This principle dictates that α,β-unsaturated enones are, as a general rule, significantly more stable than their unconjugated β,γ-isomers. This stability difference drives a facile, and often unavoidable, isomerization process. However, this foundational rule is modulated by a delicate balance of steric strain, ring constraints, and the potential for kinetic control. A thorough understanding of these competing factors is essential for any scientist working in organic synthesis or drug development. By leveraging both experimental techniques like equilibration studies and powerful computational models, researchers can accurately predict and control the isomeric form of enones, enabling the rational design of synthetic routes and the development of safer, more effective therapeutics.

References

- Fiveable. (2025, August 15). Enone Definition - Organic Chemistry Key Term.

- Synthesis by Isomerization of Unconjugated Dienes, Allenes, Alkynes, and Methylenecyclopropanes. (n.d.). Thieme Chemistry.

- Enone synthesis by oxidation or hydrolysis. (n.d.). Organic Chemistry Portal.

- Chemistry LibreTexts. (2024, January 16). 5.8: Dehydration of Aldol Products - Synthesis of Enones.

- Enone and unsaturated ester synthesis by condensation, C-C coupling or rearrangement. (n.d.). Organic Chemistry Portal.

- White, J. M., et al. (2009).

- Dunn, T. B., & Reisman, S. E. (2022). Synthesis of Stereodefined Enones from the Cross-Electrophile Coupling of Activated Acrylic Acids with Alkyl Bromides.

- Jasperse, J. (n.d.). Chem 360 Jasperse Ch. 22 Notes. Enolate Chemistry.

- Ashenhurst, J. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry.

- Dou, J., et al. (2012). Computational Design of Enone-Binding Proteins with Catalytic Activity for the Morita-Baylis-Hillman Reaction. Journal of the American Chemical Society.

- Barker, J. (2015). Synthesis of Unnatural Enone-Containing α-Amino Acids: Precursors to Chiral N-Heterocycles. University of Glasgow.

- Juma, L. I., & Costa, R. (2024). A density functional theory study of keto-enol tautomerism in 1,2-cyclodiones: Substituent effects on reactivity and thermodynamic stability. Results in Chemistry.

- Psiberg. (2023, March 27).

- Making Molecules. (2024, February 26).

- Datta, S., & Limpanuparb, T. (2021). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. RSC Advances.

- Datta, S., & Limpanuparb, T. (2021). Steric vs Electronic Effects: A New Look Into Stability of Diastereomers, Conformers and Constitutional Isomers. ChemRxiv.

- Turecek, F., et al. (2002). Lactone enols are stable in the gas phase but highly unstable in solution. Journal of the American Chemical Society.

- Datta, S., & Limpanuparb, T. (2021). Steric effects vs. electron delocalization: a new look into stability of diastereomers, conformers and constitutional Isomers. ChemRxiv.

- Majer, P., et al. (2022).

- Blank, L., et al. (2025).

- Chemistry LibreTexts. (2024, March 17). 23.3: Dehydration of Aldol Products - Synthesis of Enones.

- Stourman, N. V., et al. (2014).

- Kinetic vs.

- CONCISE CHEMISTRY. (2020, May 22). Enes & Enones in UV-Vis Spectroscopy. YouTube.

- Zhang, Y., et al. (2012). Electronic vs steric effects on the stability of anionic species: a case study on the ortho and para regioisomers of organofullerenes.

- Blank, L., et al. (2025, March 7).

- Zard, S. Z., et al. (n.d.). A Radical Route to α-Substituted Enones. ChemRxiv.

- Feng, X., et al. (2012). Asymmetric 1,2-Reduction of Enones with Potassium Borohydride Catalyzed by Chiral N,N′-Dioxide–Scandium(III) Complexes. Organic Letters.

- Basso, A., et al. (2000). Thermal decomposition and stability of [Fe(η4-enone)(CO)2L] complexes (L=CO and PPh3). Inorganica Chimica Acta.

- Markovic, V., et al. (2024). Four newly synthesized enones induce mitochondrial-mediated apoptosis and G2/M cell cycle arrest in colorectal and cervical cancer cells. Scientific Reports.

- Wikipedia. (n.d.).

- Wang, H., et al. (2023). Allylic hydroxylation of enones useful for the functionalization of relevant drugs and natural products.

- Soderberg, T. (n.d.). 23.3 Dehydration of Aldol Products: Synthesis of Enones. In Organic Chemistry. LibreTexts.

- Wipf, P. (n.d.). Organic Chemistry 2 Enols & Enones. Wipf Group, University of Pittsburgh.

- Ashenhurst, J. (2022, August 19).

- Chemistry LibreTexts. (2016, July 20). 5.

- Singh, M. S., & Singh, A. K. (2025, October 16). Enaminones as building blocks in drug development: Recent advances in their chemistry, synthesis, and biological properties. European Journal of Medicinal Chemistry.

- Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones.

- Taylor & Francis. (2019). Enones – Knowledge and References.

- Khan Academy. (2021, April 20). Enthalpy of formation | Thermodynamics | AP Chemistry. YouTube.

- Johnson, W. H. (1975). The Enthalpies of Combustion and Formation of Acetanilide and Urea.

- Dell'Amico, L., et al. (2023). α,β-Unsaturated (Bis)Enones as Valuable Precursors in Innovative Methodologies for the Preparation of Cyclic Molecules by Intramolecular Single-Electron Transfer. Molecules.

- Ribeiro da Silva, M. A., et al. (2000). Enthalpies of formation and substituent effects of ortho-, meta-, and para-aminotoluenes from thermochemical measurements and from ab initio calculations. The Journal of Chemical Thermodynamics.

Sources

- 1. fiveable.me [fiveable.me]

- 2. psiberg.com [psiberg.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 23.3 Dehydration of Aldol Products: Synthesis of Enones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Electronic vs steric effects on the stability of anionic species: a case study on the ortho and para regioisomers of organofullerenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chemrxiv.org [chemrxiv.org]

- 14. acs.figshare.com [acs.figshare.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. An Introduction to Enols & Enolates — Making Molecules [makingmolecules.com]

- 17. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]

- 18. The Enthalpies of Combustion and Formation of Acetanilide and Urea - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Lactone enols are stable in the gas phase but highly unstable in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Four newly synthesized enones induce mitochondrial-mediated apoptosis and G2/M cell cycle arrest in colorectal and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Allylic hydroxylation of enones useful for the functionalization of relevant drugs and natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Enone synthesis by oxidation or hydrolysis [organic-chemistry.org]

- 25. Enone and unsaturated ester synthesis by condensation, C-C coupling or rearrangement [organic-chemistry.org]

- 26. Synthesis of Stereodefined Enones from the Cross-Electrophile Coupling of Activated Acrylic Acids with Alkyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 27. chemrxiv.org [chemrxiv.org]

- 28. pubs.acs.org [pubs.acs.org]

2,2-dimethylcyclohex-3-en-1-one IUPAC name and synonyms

An In-Depth Technical Guide to 2,2-Dimethylcyclohex-3-en-1-one: Synthesis, Reactivity, and Applications

Introduction

2,2-Dimethylcyclohex-3-en-1-one is a versatile cyclic α,β-unsaturated ketone that serves as a valuable intermediate in synthetic organic chemistry. Its chemical architecture, characterized by a conjugated enone system and a sterically influential gem-dimethyl group, provides a unique platform for constructing complex molecular frameworks. This guide, intended for researchers, scientists, and professionals in drug development, offers a comprehensive examination of this compound. We will delve into its fundamental properties, explore logical synthetic strategies, dissect its reactivity from a mechanistic standpoint, and discuss its application as a strategic building block in the synthesis of higher-order molecules.

Nomenclature and Physicochemical Properties

A precise understanding of a compound begins with its unequivocal identification and a summary of its physical characteristics.

IUPAC Naming and Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 2,2-dimethylcyclohex-3-en-1-one .[1][2] It is also commonly referred to by its synonym, 2,2-Dimethylcyclohex-3-enone .[1] For database and procurement purposes, the primary CAS Registry Number is 73374-47-7 .[1][2]

Physicochemical Data

The key properties of 2,2-dimethylcyclohex-3-en-1-one are summarized below. These computed descriptors are essential for predicting its behavior in various chemical environments, from reaction solvents to biological assays.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂O | PubChem[1] |

| Molecular Weight | 124.18 g/mol | PubChem[1] |

| CAS Number | 73374-47-7 | PubChem[1] |

| XLogP3 | 1.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

Synthesis and Manufacturing Insights

While not commercially available from all major suppliers, 2,2-dimethylcyclohex-3-en-1-one can be prepared through logical, multi-step synthetic sequences. The choice of route often depends on the availability of starting materials and the desired scale of production.

Retrosynthetic Analysis and Proposed Pathway